molecular formula C18H34N4O6 B13653176 L-lysyl-L-prolyl-L-valine acetate

L-lysyl-L-prolyl-L-valine acetate

Cat. No.: B13653176
M. Wt: 402.5 g/mol
InChI Key: ZQWQMTOELXHBPM-QKWXXBCPSA-N
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Description

L-lysyl-L-prolyl-L-valine acetate is a tripeptide compound composed of the amino acids lysine, proline, and valine, with an acetate group attachedIts molecular formula is C18H34N4O6, and it has a molecular weight of 402.49 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-lysyl-L-prolyl-L-valine acetate typically involves the stepwise coupling of the amino acids lysine, proline, and valine. The process begins with the protection of the amino groups to prevent unwanted side reactions. The protected amino acids are then coupled using peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like N-methylmorpholine (NMM). After the coupling reactions, the protecting groups are removed, and the final product is purified using techniques such as high-performance liquid chromatography (HPLC) .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Large-scale peptide synthesis often employs automated peptide synthesizers and continuous flow reactors to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

L-lysyl-L-prolyl-L-valine acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as amines or thiols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deacetylated forms of the compound .

Scientific Research Applications

L-lysyl-L-prolyl-L-valine acetate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of L-lysyl-L-prolyl-L-valine acetate involves its interaction with specific molecular targets and pathways. The compound can bind to receptors on the cell surface, triggering intracellular signaling cascades that regulate various biological processes. For example, it may modulate the activity of enzymes involved in inflammation or microbial defense .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-lysyl-L-prolyl-L-valine acetate stands out due to its unique combination of amino acids and the presence of an acetate group, which imparts specific chemical and biological properties. Its versatility in various applications, from peptide synthesis to therapeutic research, highlights its significance in scientific studies .

Properties

Molecular Formula

C18H34N4O6

Molecular Weight

402.5 g/mol

IUPAC Name

acetic acid;(2S)-2-[[(2S)-1-[(2S)-2,6-diaminohexanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoic acid

InChI

InChI=1S/C16H30N4O4.C2H4O2/c1-10(2)13(16(23)24)19-14(21)12-7-5-9-20(12)15(22)11(18)6-3-4-8-17;1-2(3)4/h10-13H,3-9,17-18H2,1-2H3,(H,19,21)(H,23,24);1H3,(H,3,4)/t11-,12-,13-;/m0./s1

InChI Key

ZQWQMTOELXHBPM-QKWXXBCPSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCN)N.CC(=O)O

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)C1CCCN1C(=O)C(CCCCN)N.CC(=O)O

Origin of Product

United States

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